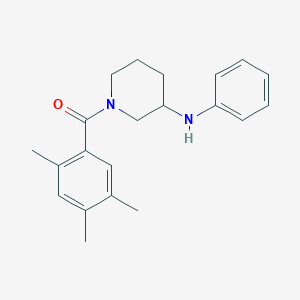![molecular formula C13H18N2O3 B5373273 2-[(methoxyacetyl)amino]-N-propylbenzamide](/img/structure/B5373273.png)
2-[(methoxyacetyl)amino]-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Methoxyacetyl)amino]-N-propylbenzamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MPAA is a derivative of benzamide, a class of organic compounds that has been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
2-[(methoxyacetyl)amino]-N-propylbenzamide has been studied extensively for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit potent analgesic and anti-inflammatory properties. It has been suggested that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in pain and inflammation. This compound has also been shown to exhibit anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
In neuroscience, this compound has been studied for its effects on the central nervous system. It has been shown to enhance the release of dopamine, a neurotransmitter that plays a crucial role in reward and motivation. This compound has also been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 2-[(methoxyacetyl)amino]-N-propylbenzamide is not fully understood, but it is believed to act as an inhibitor of COX-2, which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2, resulting in a decrease in the production of prostaglandins. This compound has also been shown to enhance the release of dopamine, a neurotransmitter that plays a crucial role in reward and motivation. In vivo studies have shown that this compound exhibits potent analgesic and anti-inflammatory effects and has anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(methoxyacetyl)amino]-N-propylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity and identity can be confirmed by various spectroscopic techniques. This compound exhibits potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. However, like any other chemical compound, this compound has its limitations. Its mechanism of action is not fully understood, and its effects on the human body are not well documented.
Direcciones Futuras
There are several future directions for the study of 2-[(methoxyacetyl)amino]-N-propylbenzamide. One potential direction is the development of this compound-based drugs for the treatment of pain and inflammation. Another potential direction is the study of this compound's effects on the central nervous system and its potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its effects on the human body.
Métodos De Síntesis
The synthesis of 2-[(methoxyacetyl)amino]-N-propylbenzamide involves the reaction of N-propylbenzamide with methoxyacetic anhydride in the presence of a catalyst. The reaction is carried out under mild conditions and yields a white crystalline powder that is purified by recrystallization. The purity and identity of the compound are confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
2-[(2-methoxyacetyl)amino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-8-14-13(17)10-6-4-5-7-11(10)15-12(16)9-18-2/h4-7H,3,8-9H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPOJHTXINGJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-6-isopropyl-N-methyl-1H-indole-2-carboxamide](/img/structure/B5373194.png)
![(1R*,2R*,4R*)-N-{2-[(2,2,2-trifluoroacetyl)amino]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5373196.png)
![2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5373197.png)

![2-(2,6-dimethyl-4-morpholinyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazol-4(5H)-one](/img/structure/B5373218.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5373223.png)

![1-{4-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5373239.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-N-methyl-2-propanamine](/img/structure/B5373250.png)
![2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5373257.png)
![3-{2-[allyl(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5373262.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5373271.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B5373276.png)
